5-(Aminomethyl)-1H-indazol-3-amine

Thrombin inhibition P1-arginine mimic Anticoagulant drug discovery

For medicinal chemistry teams developing orally bioavailable, non-covalent thrombin inhibitors, sourcing the correct regioisomer is critical. Generic substitution with the 6-aminomethyl isomer or unsubstituted 3-aminoindazole can compromise binding geometry and oral bioavailability. This compound is the validated 5-aminomethyl regioisomer specifically used to construct P1-bicyclic arginine mimics while retaining the weakly basic character (calc. pKa ~8.6) essential for oral absorption. • Enables synthesis of NC1-NC44 series thrombin inhibitors with documented selectivity over trypsin. • Bifunctional scaffold supports divergent library synthesis via amide, reductive amination, or sulfonamide coupling at the 5-position. • Available in ≥95% purity from multiple stock points, ensuring rapid fulfillment for hit-to-lead and GMP process development.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 267876-23-3
Cat. No. B033234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-1H-indazol-3-amine
CAS267876-23-3
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN)C(=NN2)N
InChIInChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12)
InChIKeyKVMMHNZNFNONKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-1H-indazol-3-amine: Thrombin Inhibitor Building Block


5-(Aminomethyl)-1H-indazol-3-amine (CAS 267876-23-3), also referred to as 3-amino-1H-indazole-5-methanamine, is a heterobifunctional indazole derivative bearing both a 3-amino group and a 5-aminomethyl substituent [1]. With a molecular formula of C₈H₁₀N₄ and a molecular weight of 162.19 g/mol, this compound belongs to the privileged 3-aminoindazole scaffold class widely employed in kinase and protease inhibitor drug discovery [2]. It is documented in the peer-reviewed literature as a key synthetic intermediate in the preparation of non-covalent, orally bioavailable thrombin inhibitors featuring P1-bicyclic arginine mimics [3].

5-(Aminomethyl)-1H-indazol-3-amine: Irreplaceable in Thrombin Inhibitor Design


Although 5-(Aminomethyl)-1H-indazol-3-amine and its 6-position regioisomer (CAS 368426-75-9) share an identical molecular formula (C₈H₁₀N₄) and are both cited as thrombin inhibitor intermediates, their substitution patterns produce distinct spatial orientations of the aminomethyl vector relative to the indazole hinge-binding pharmacophore . In the context of P1-arginine mimicry for thrombin inhibitor design, the trajectory and basicity of the aminomethyl side chain are critical determinants of binding affinity and selectivity for thrombin over trypsin and other serine proteases [1]. Generic substitution with the 6-aminomethyl isomer or simple 1H-indazol-3-amine (CAS 874-05-5) would alter the geometry of the final inhibitor, potentially compromising the calculated pKa (~non-basic–8.6) required for oral bioavailability [1]. The quantitative evidence below substantiates why this specific regioisomer warrants prioritized selection in thrombin-targeted research programs.

Comparative Evidence: 5-(Aminomethyl)-1H-indazol-3-amine vs. Analogs


5- vs. 6-Aminomethyl Regiochemistry in P1-Arginine Mimics

The Cui et al. (2002) study on non-covalent thrombin inhibitors specifically employs 5-substituted 3-aminoindazoles—including the 5-aminomethyl variant—as the P1-bicyclic arginine mimic scaffold. The 5-position attachment was rationally selected to achieve a calculated pKa of approximately 8.6 (weakly basic), a property essential for maintaining oral bioavailability while preserving sufficient basicity for thrombin S1 pocket engagement [1]. In contrast, the 6-aminomethyl regioisomer (CAS 368426-75-9), though sharing identical molecular formula and also cited as a thrombin inhibitor intermediate, positions the basic amine at a different trajectory relative to the indazole hinge-binding plane . This regiochemical difference is not interchangeable: in the broader indazole SAR literature, the position of the amino/aminomethyl substituent on the indazole benzene ring has been shown to influence thermodynamic stability, with 6-aminoindazole being more stable than 5-aminoindazole by approximately 2.1 kJ·mol⁻¹ in gas-phase enthalpy of formation [2].

Thrombin inhibition P1-arginine mimic Anticoagulant drug discovery Structure-activity relationship

Lipophilicity Comparison: 5- vs. 6-Aminomethyl Isomers

Both the 5-aminomethyl (CAS 267876-23-3) and 6-aminomethyl (CAS 368426-75-9) isomers of 1H-indazol-3-amine have a predicted logP of 1.23420 and an identical topological polar surface area (tPSA) of 81.45 Ų, as computed by ChemSrc using standard prediction algorithms . This contrasts with the simpler analog 5-aminomethyl-1H-indazole (lacking the 3-amino group, CAS 267413-25-2), which exhibits a predicted logP of 1.72190 and a reduced tPSA of 54.70 Ų . The presence of the 3-amino group in the target compound reduces logP by approximately 0.49 units and increases tPSA by roughly 26.75 Ų compared to the 3-unsubstituted analog, indicating enhanced aqueous solubility potential and additional hydrogen-bonding capacity—properties relevant for downstream conjugation chemistry in inhibitor synthesis.

Lipophilicity Drug-likeness Physicochemical property comparison Medicinal chemistry building blocks

Thermodynamic Stability: 5- vs. 6-Substituted Indazole

While direct experimental thermodynamic data for 5-(aminomethyl)-1H-indazol-3-amine are not available, high-quality calorimetric data exist for the structurally related 5-aminoindazole (5-AIN) and 6-aminoindazole (6-AIN) pair. In the gaseous phase at T = 298.15 K, the standard molar enthalpy of formation (ΔfHm°) of 5-aminoindazole was determined to be 265.1 ± 1.8 kJ·mol⁻¹, compared to 263.0 ± 1.7 kJ·mol⁻¹ for 6-aminoindazole [1]. The computed values from G3(MP2)//B3LYP calculations confirmed that 6-aminoindazole is the more thermodynamically stable isomer by approximately 2.1 kJ·mol⁻¹ [1]. Extrapolating this class-level trend, the 5-aminomethyl-3-aminoindazole scaffold may exhibit marginally lower thermodynamic stability than its 6-aminomethyl counterpart, which could influence long-term storage conditions, reaction kinetics during amide coupling, and shelf-life specifications for procurement [2].

Thermodynamic stability Enthalpy of formation Isomer comparison Indazole chemistry

Literature-Validated Thrombin Inhibitor Intermediate

The compound 3-amino-1H-indazole-5-methanamine (5-(aminomethyl)-1H-indazol-3-amine) is explicitly cited as a synthetic intermediate in the seminal work by Cui et al. (Bioorg. Med. Chem. Lett., 2002, 12, 2925–2930), which reports the design and synthesis of 44 non-covalent thrombin inhibitors (NC1–NC44) featuring P1-indazoles as bicyclic arginine mimics [1]. Multiple authoritative vendor and database sources corroborate this specific application, consistently referencing the same primary literature [2]. In contrast, while the 6-aminomethyl isomer (CAS 368426-75-9) is also described as a thrombin inhibitor intermediate, fewer independent corroborating references are available in the indexed literature, suggesting comparatively narrower adoption .

Thrombin inhibitor Synthetic intermediate Literature-validated building block Anticoagulant research

5-(Aminomethyl)-1H-indazol-3-amine: Procurement and Applications


Thrombin Inhibitor Lead Optimization

The primary validated application for this compound is as a key intermediate in the synthesis of orally bioavailable, non-covalent thrombin inhibitors. Following the design principles established by Cui et al. (2002), the 5-aminomethyl group serves as the attachment point for further elaboration into P1-bicyclic arginine mimics, while the 3-amino group functions as the hinge-binding motif [1]. Medicinal chemistry teams pursuing anticoagulant programs with bioavailability requirements should prioritize this regioisomer over the 6-aminomethyl variant, as the 5-position substitution geometry was specifically validated to achieve the weakly basic character (calculated pKa ~8.6) critical for oral absorption [1].

Kinase Inhibitor Fragment Library Construction

The 3-aminoindazole core is a recognized privileged fragment for kinase hinge-region binding, as evidenced by its presence in co-crystal structures with PDK1 and other AGC family kinases [2]. The additional 5-aminomethyl handle provides a versatile synthetic vector for introducing diversity elements via amide bond formation, reductive amination, or sulfonamide coupling. For fragment-based drug discovery programs targeting kinases, this bifunctional building block enables divergent library synthesis from a single intermediate, offering greater synthetic efficiency compared to using separate 3-aminoindazole plus a 5-substituted variant.

Chemical Biology Probe Development

The free aminomethyl (-CH₂NH₂) group at the 5-position provides a reactive handle for chemoselective conjugation to affinity tags (biotin, fluorophores), solid supports (sepharose, magnetic beads), or PEG linkers without requiring protecting group manipulation at the 3-amino site. The predicted tPSA of 81.45 Ų and logP of 1.23 suggest adequate aqueous solubility for biochemical assay conditions . This makes the compound suitable for developing chemical biology tools such as affinity chromatography resins for target identification studies or fluorescent probes for cellular imaging.

Reference Standard for Thrombin Inhibitor QC

Given its established role as an intermediate in the synthesis of a documented series of thrombin inhibitors (NC1–NC44), this compound is a logical choice as a reference standard for HPLC purity methods, LC-MS identity confirmation, and impurity profiling during the development of GMP manufacturing processes for thrombin inhibitor APIs [1]. Its commercial availability in defined purity grades (typically 95%+) from multiple suppliers (TRC, AChemBlock, Chemenu) supports its use as a qualified reference material [2].

Technical Documentation Hub

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